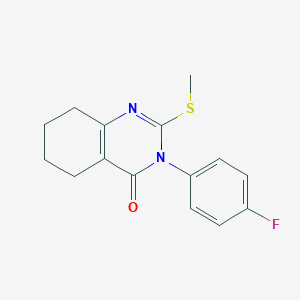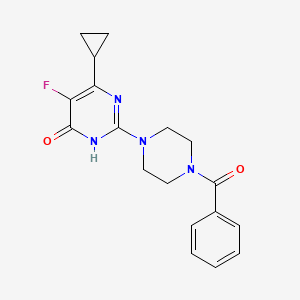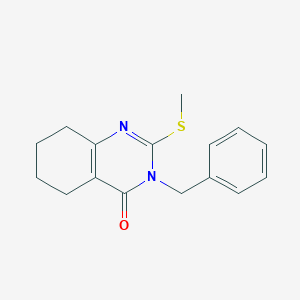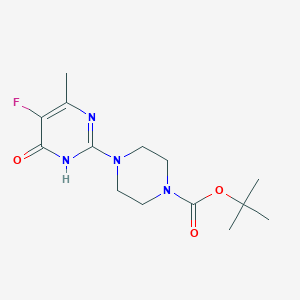
3-(4-fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one (often referred to as 4-Fluoro-2-methylsulfanyl-3,4,5,6,7,8-hexahydroquinazolin-4-one or 4-Fluoro-MHSQ) is a novel compound with a wide range of potential applications in pharmaceuticals, biochemistry and materials science. It is a heterocyclic compound with a unique chemical structure that is composed of a six-membered ring with two nitrogen atoms and two sulfur atoms. 4-Fluoro-MHSQ has been studied extensively due to its potential as a drug target, its ability to act as an enzyme inhibitor and its potential to act as a catalyst in chemical reactions.
Aplicaciones Científicas De Investigación
4-Fluoro-MHSQ has been studied extensively as a potential drug target due to its ability to act as an enzyme inhibitor. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, which is involved in inflammation and pain. 4-Fluoro-MHSQ has also been studied as a potential inhibitor of the enzyme aromatase, which is involved in the biosynthesis of estrogen. In addition, 4-Fluoro-MHSQ has been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-MHSQ is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also believed that 4-Fluoro-MHSQ may interact with other molecules in the cell, such as DNA and proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Fluoro-MHSQ are not fully understood, but it has been shown to have anti-inflammatory, analgesic, and anti-estrogenic effects. It has also been shown to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters. In addition, 4-Fluoro-MHSQ has been shown to have anti-tumor effects in some animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Fluoro-MHSQ in lab experiments include its low cost, its ability to act as an enzyme inhibitor, and its potential to modulate other molecules in the cell. The main limitation of using 4-Fluoro-MHSQ in lab experiments is that its mechanism of action is not fully understood, so it is difficult to predict its effects in different systems.
Direcciones Futuras
There are a number of potential future directions for 4-Fluoro-MHSQ research. These include further studies into its mechanism of action, its potential as a drug target, its ability to act as an enzyme inhibitor, and its potential to modulate other molecules in the cell. In addition, further research into its anti-tumor effects, its potential to act as a catalyst in chemical reactions, and its potential applications in materials science are also areas of interest.
Métodos De Síntesis
The synthesis of 4-Fluoro-MHSQ is relatively simple and can be accomplished using a variety of methods. The most common method involves the reaction of 4-fluorophenol and dimethyl sulfide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 4-Fluoro-MHSQ and its isomer, 3-fluoro-2-methylsulfanyl-4,5,6,7,8-hexahydroquinazolin-4-one. The desired product can then be isolated by column chromatography or recrystallization.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-20-15-17-13-5-3-2-4-12(13)14(19)18(15)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNPLWVXOCRDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(CCCC2)C(=O)N1C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-(methylsulfanyl)-3,4,5,6,7,8-hexahydroquinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-2-{4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperazin-1-yl}-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449692.png)

![2-(2-chlorophenoxy)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449708.png)
![1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6449716.png)

![6-cyclopropyl-5-fluoro-2-{4-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449727.png)
![2-(cyclopentyloxy)-5-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridine](/img/structure/B6449732.png)
![6-cyclopropyl-5-fluoro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449737.png)
![2-(benzylsulfanyl)-1-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449752.png)
![2-{5-[1-(4-fluorophenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449776.png)

![6-cyclopropyl-5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449795.png)
![2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449803.png)
![5-fluoro-2-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449809.png)